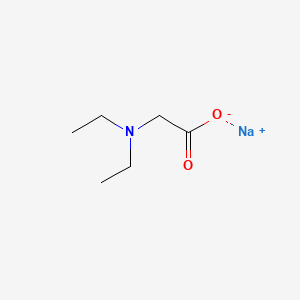
N,N-Dietilglicina sal de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylglycine sodium salt is an organic compound with the chemical formula C6H12NNaO2. It is a white to almost white crystalline solid that is highly soluble in water . This compound is widely used in the preparation of biological dyes and biochemical reagents. It is also commonly employed as a buffering agent in various biological experiments, such as DNA electrophoresis, protein electrophoresis, and enzyme analysis .
Aplicaciones Científicas De Investigación
N,N-Diethylglycine sodium salt has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethylglycine sodium salt can be synthesized by dissolving diethylglycine in a sodium hydroxide solution, followed by crystallization and drying . The general reaction involves the neutralization of diethylglycine with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:
C6H13NO2+NaOH→C6H12NNaO2+H2O
Industrial Production Methods
In industrial settings, the production of N,N-Diethylglycine sodium salt involves large-scale neutralization reactions followed by purification processes such as crystallization and drying. The compound is typically produced in high purity (>97%) to meet the requirements of various applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylglycine sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Sodium Hydroxide (NaOH): Used in the synthesis of the sodium salt from diethylglycine.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Mecanismo De Acción
The mechanism of action of N,N-Diethylglycine sodium salt involves its role as a buffering agent, which helps maintain the pH of solutions in biological and chemical experiments. The compound can also interact with various molecular targets and pathways, including those involved in inflammation and oxidative stress . For example, it has been shown to promote the proliferation and migration of human epidermal keratinocytes, which are essential for wound healing .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylglycine sodium salt: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N-Diethylglycine sodium salt is unique due to its specific structure, which allows it to function effectively as a buffering agent in various biological and chemical applications. Its ability to promote cell proliferation and migration also sets it apart from other similar compounds .
Propiedades
Número CAS |
5426-55-1 |
|---|---|
Fórmula molecular |
C6H13NNaO2 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
sodium;2-(diethylamino)acetate |
InChI |
InChI=1S/C6H13NO2.Na/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9); |
Clave InChI |
XZQDOIKSUNQDGV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)[O-].[Na+] |
SMILES canónico |
CCN(CC)CC(=O)O.[Na] |
Key on ui other cas no. |
5426-55-1 |
Secuencia |
G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















